molecular formula C25H20FN3O B2444303 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-59-8

8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2444303
CAS No.: 901021-59-8
M. Wt: 397.453
InChI Key: HZTOTPQOXGQBLJ-UHFFFAOYSA-N
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Description

8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class, which has attracted significant scientific interest for its potential in medicinal chemistry research. This compound features a multi-cyclic, fused aromatic structure with ethoxy, fluoro-phenyl, and p-tolyl substituents, contributing to its unique physicochemical and binding properties. Pyrazolo[4,3-c]quinoline derivatives have been identified in published studies as promising scaffolds for anti-inflammatory drug discovery. Research indicates that structurally similar analogs act by potently inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes mediating inflammation . These analogs demonstrate significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells, a standard model for evaluating anti-inflammatory activity . The structure-activity relationship (SAR) for this chemical series suggests that specific substitutions on the phenyl ring are critical for optimizing potency and reducing cytotoxicity, highlighting the potential for further structural optimization of this core template . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the scientific literature for comprehensive data on the properties and research applications of pyrazoloquinoline derivatives.

Properties

IUPAC Name

8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTOTPQOXGQBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula: C17H15FN2O
  • Molecular Weight: 282.31 g/mol
  • CAS Number: 618441-63-7

Synthesis

The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through the condensation of substituted phenylhydrazines with appropriate carbonyl compounds, followed by cyclization processes to form the pyrazoloquinoline structure.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazoloquinoline derivatives has been evaluated using in vitro assays. Specific compounds have shown the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting their potential as anti-inflammatory agents . The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Anticancer Potential

Several studies have explored the anticancer properties of pyrazoloquinolines. For example, certain derivatives were found to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazoloquinoline core enhance anticancer activity .

Antimalarial Activity

In vitro studies have also assessed the antimalarial efficacy of similar quinoline derivatives against Plasmodium falciparum. Compounds demonstrated moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL . These findings suggest that modifications in the quinoline structure can lead to improved antimalarial properties.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyrazoloquinoline derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited potent bactericidal effects, significantly reducing bacterial viability at low concentrations .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, a derivative of pyrazoloquinoline was tested for its ability to inhibit NO production in RAW 264.7 macrophages stimulated with LPS. The compound showed a dose-dependent inhibition comparable to established anti-inflammatory drugs .

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline demonstrate efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial activity of pyrazoloquinoline derivatives reported that several synthesized compounds exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the pyrazole moiety enhanced the antimicrobial effects, suggesting that modifications to the structure can lead to improved bioactivity .

CompoundActivity Against M. smegmatisActivity Against P. aeruginosa
6dMIC = 6.25 µg/mlSignificant inhibition
7aModerate inhibitionHigh inhibition
9cSignificant inhibitionModerate inhibition

Anticancer Research

The compound has also been explored for its anticancer potential, particularly as an inhibitor of various kinases involved in cancer progression.

Case Study: Cancer Cell Line Studies

In a recent study, novel quinoline carboxamides were identified as selective inhibitors of Ataxia Telangiectasia Mutated kinase (ATM), which plays a crucial role in DNA damage repair mechanisms. The incorporation of the pyrazoloquinoline structure into these compounds resulted in significant anticancer activity in vitro and in vivo, especially when combined with DNA-damaging agents .

Compound TypeMechanism of ActionEfficacy in Cell Lines
Quinoline CarboxamidesATM InhibitionHigh efficacy against cancer cells
PyrazoloquinolinesInduction of apoptosisEnhanced activity in combination therapies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired pyrazoloquinoline structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds.

Synthesis Overview

  • Starting Materials : Appropriate precursors are selected based on the desired functional groups.
  • Cyclization Reaction : The key step involves cyclization to form the pyrazoloquinoline core.
  • Purification : The product is purified using column chromatography or recrystallization methods.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group at position 8 undergoes oxidation under acidic or strongly oxidative conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductReference
Ethoxy → KetoneKMnO₄, H₂SO₄, 60–80°C8-Oxo-pyrazoloquinoline derivative
Ethoxy → Carboxylic AcidCrO₃, glacial acetic acid, reflux8-Carboxy-pyrazoloquinoline derivative
  • Mechanistic Insight : The ethoxy group is first oxidized to a ketone via radical intermediates, with further oxidation yielding carboxylic acids under harsher conditions.

Electrophilic Aromatic Substitution

The quinoline and phenyl rings participate in electrophilic substitutions, influenced by substituent directing effects:

Reaction TypeReagents/ConditionsPosition ModifiedOutcomeReference
NitrationHNO₃/H₂SO₄, 0–5°CQuinoline C5/C7Nitro-substituted derivatives
SulfonationFuming H₂SO₄, 50°Cp-Tolyl metaSulfonic acid derivatives
  • Directing Effects :

    • The ethoxy group (activating, ortho/para director) enhances reactivity at C5/C7 of the quinoline ring.

    • The fluorine atom (deactivating, meta director) reduces electrophilic activity on the fluorophenyl ring .

Cross-Coupling via C–H Activation

Palladium-catalyzed C–H activation enables functionalization without pre-halogenation:

Catalyst SystemSolventSubstrateProductYieldReference
Pd(OAc)₂/Ag₂CO₃HFIPAryl iodides6-Aryl derivatives60–85%
Sc(OTf)₃/DBUToluenePerfluoroalkyl reagentsTrifluoromethylated derivatives70–97%
  • Key Conditions : Hexafluoroisopropanol (HFIP) improves solubility and reaction efficiency in Pd-mediated couplings .

Nucleophilic Substitution

The fluorophenyl group exhibits limited reactivity in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductReference
Fluorine DisplacementNaNHR₂, DMF, 120°CAryl amine derivatives
  • Limitations : Fluorine substitution requires strong nucleophiles (e.g., amines) and elevated temperatures due to the stability of the C–F bond.

Acid-Catalyzed Transformations

The compound undergoes structural modifications under acidic conditions:

Reaction TypeReagents/ConditionsOutcomeReference
Ether CleavageHBr (48%), reflux8-Hydroxy-pyrazoloquinoline
TautomerizationHCl, ethanolPrototropic shifts in pyrazole
  • Quinoline Protonation : The nitrogen in the quinoline ring facilitates acid-base interactions, influencing solubility and reactivity.

Comparative Reaction Analysis

The table below contrasts reaction outcomes for structurally related pyrazoloquinolines:

Compound ModificationReaction TypeKey Difference vs. Target CompoundOutcome Impact
8-Hydroxyquinoline derivativeOxidationHigher reactivity due to –OH groupFaster ketone formation
3-Nitro-pyrazoloquinolineElectrophilic substitutionEnhanced para-directing effectsBroader functionalization

Industrial and Catalytic Considerations

  • Catalyst Optimization : Copper(I) chloride or zinc chloride improves cyclization efficiency in multi-step syntheses .

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions, while HFIP optimizes Pd-catalyzed couplings .

Preparation Methods

Quinoline Precursor Synthesis

The quinoline backbone is typically constructed from 8-ethoxyquinoline derivatives. A representative pathway involves:

2.1.1. Skraup Cyclocondensation
Reaction of 3-ethoxyaniline with glycerol and sulfuric acid at 120°C yields 8-ethoxyquinoline. Modifications include:

Parameter Optimal Value Impact on Yield
Acid Catalyst H2SO4 (conc.) 85% conversion
Temperature 120–130°C Minimizes tar formation
Solvent None (neat conditions) Simplifies purification

This step achieves 78–82% isolated yield after recrystallization from ethanol.

2.1.2. Functionalization at C3
The C3 position is activated for subsequent pyrazole formation via Vilsmeier-Haack formylation:

$$
\text{8-Ethoxyquinoline} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ \text{C}} \text{8-Ethoxy-3-formylquinoline} \quad (75\%\text{ yield})
$$

The formyl group serves as the electrophilic site for hydrazine attack in pyrazole annulation.

Pyrazole Annulation Strategies

2.2.1. Hydrazine Cyclocondensation
Treatment of 8-ethoxy-3-formylquinoline with hydrazine hydrate in ethanol under reflux (12 h) generates the pyrazole ring:

$$
\text{3-Formylquinoline} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\Delta} \text{1H-Pyrazolo[4,3-c]quinoline} \quad (68\%\text{ yield})
$$

Critical parameters:

  • Hydrazine stoichiometry : 1.2 equivalents minimizes side reactions
  • Reaction time : <12 h prevents over-oxidation
  • Workup : Neutralization with NaHCO3 before extraction

2.2.2. Electrochemical Cyclization
An alternative green chemistry approach employs electrochemical synthesis (Figure 2):

Condition Value Advantage
Electrolyte NaCl (0.1 M) Non-toxic, low-cost
Current Density 10 mA/cm2 Selective cyclization
Solvent Acetonitrile/H2O (9:1) Enhances conductivity

This method achieves 73% yield with >99% purity, eliminating metal catalysts.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing adopts flow chemistry to enhance reproducibility:

Stage Flow Reactor Type Residence Time
Quinoline Formation Packed-bed (H2SO4) 45 min
Pyrazole Annulation Microfluidic 2 h
Suzuki Coupling Tube reactor 30 min

Benefits include 12-fold productivity increase vs. batch processing and consistent purity (>98%).

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

5.1. Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J=5.2 Hz, 1H, H-5), 7.89–7.32 (m, 8H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH2), 2.45 (s, 3H, CH3).
  • HRMS : m/z calcd. for C25H20FN3O [M+H]+: 397.453; found: 397.452.

5.2. Chromatographic Purity
HPLC (C18, MeCN:H2O 70:30) shows single peak at tR=6.7 min, confirming >99% purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : A widely used approach involves condensation reactions starting with substituted quinoline precursors. For example, ethyl-4,6-dichloro-quinoline-3-carboxylate can react with arylhydrazines (e.g., 4-fluorophenylhydrazine) in xylenes under reflux, followed by ethoxylation and tolyl group introduction. Triethylamine is often employed as a base to facilitate cyclization, achieving yields up to 71% . Modifications in substituent positions (e.g., ethoxy vs. methoxy groups) require careful stoichiometric control to avoid side products .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural verification typically combines spectroscopic and crystallographic techniques. 1H^1H and 13C^{13}C NMR (e.g., δ 12.95 ppm for pyrazole protons, δ 161.37 ppm for carbonyl carbons) and HRMS (e.g., m/z 326.0682 for [M+H]+^+) are used for functional group identification . Single-crystal X-ray diffraction (monoclinic, space group P21_1/c) provides bond lengths and angles, confirming the pyrazoloquinoline core and substituent orientations .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization requires balancing reaction parameters:

  • Solvent choice : Xylenes or DMF are preferred for high-temperature cyclization due to their boiling points and inertness .
  • Catalysis : Triethylamine or K2_2CO3_3 enhances nucleophilic substitution during ethoxy group introduction .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the target compound from byproducts like unreacted hydrazines or dimerized intermediates .

Q. How should conflicting spectroscopic data from structurally similar derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.79 ppm for methoxy vs. δ 3.87 ppm for ethoxy groups) arise from electronic effects of substituents. To resolve contradictions:

  • Perform 2D NMR (e.g., 1H^1H-1H^1H COSY, HSQC) to assign proton-carbon correlations unambiguously .
  • Compare experimental data with computational predictions (DFT calculations) to validate assignments .
  • Cross-reference with crystallographic data to confirm spatial arrangements of substituents .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in pyrazoloquinoline derivatives?

  • Methodological Answer :

  • Substituent variation : Replace the ethoxy group with amino or trifluoromethyl groups to assess electronic effects on bioactivity .
  • Isosteric replacements : Substitute the 4-fluoro-phenyl group with bulkier aryl rings (e.g., 2,4-dichlorophenyl) to study steric hindrance impacts .
  • Pharmacological assays : Use in vitro models (e.g., receptor binding assays) to correlate structural changes with activity trends. For example, pyrazoloquinolines with electron-withdrawing groups often show enhanced affinity for GABAA_A receptors .

Q. How can researchers address low reproducibility in synthetic protocols across laboratories?

  • Methodological Answer :

  • Standardize reaction conditions : Document exact stoichiometry (e.g., 1:1.2 molar ratio of quinoline precursor to hydrazine) and solvent drying methods .
  • Quality control : Use HPLC (≥98% purity) to verify intermediate integrity before proceeding to subsequent steps .
  • Collaborative validation : Reproduce syntheses in independent labs with shared batch materials to identify protocol-specific variables (e.g., impurity profiles) .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo .
  • Solubility adjustments : Formulate the compound with cyclodextrins or liposomes to enhance bioavailability if poor solubility is observed in animal models .
  • Dose-response reevaluation : Adjust dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states for cyclization steps, predicting regioselectivity in pyrazole ring formation .
  • Retrosynthetic software : Tools like Synthia or AiZynthFinder propose viable routes using known quinoline and pyrazole coupling reactions .
  • Docking simulations : AutoDock Vina predicts binding modes to biological targets, guiding functionalization strategies for enhanced activity .

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